Lipophilicity Advantage: XLogP of 2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde (4.5) vs 4-Phenyl Analog (3.2) with Equivalent PSA
The target compound exhibits a computed XLogP of 4.5, compared to 3.2 for the 4-phenyl analog (2-hydroxy-4-phenylbenzaldehyde, CAS 35664-67-6), representing a ΔlogP of +1.3 and approximately a 20-fold increase in lipophilicity . Critically, this gain occurs without any increase in topological polar surface area (TPSA = 37.3 Ų for both compounds, as both share the same salicylaldehyde core) . This means the 2-naphthyl derivative decouples lipophilicity from hydrogen-bonding capacity—a desirable property for blood-brain barrier penetration and membrane partitioning in bioactive molecule design. Salicylaldehyde itself has an XLogP of approximately 1.8 and a pKa of 8.37, making it significantly more hydrophilic and less suited for non-aqueous phase-transfer applications .
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 4.5 |
| Comparator Or Baseline | 2-Hydroxy-4-phenylbenzaldehyde: XLogP = 3.2; Salicylaldehyde: XLogP ≈ 1.8 |
| Quantified Difference | ΔXLogP = +1.3 (vs 4-phenyl analog); ΔXLogP = +2.7 (vs salicylaldehyde) |
| Conditions | Computed by XLogP3 algorithm; data from authoritative chemical databases |
Why This Matters
For procurement in medicinal chemistry or agrochemical programs, the 2-naphthyl compound provides substantially higher membrane partitioning potential than the phenyl analog at equivalent hydrogen-bonding capacity, enabling better CNS penetration or lipid-phase reactivity without additional synthetic modification.
